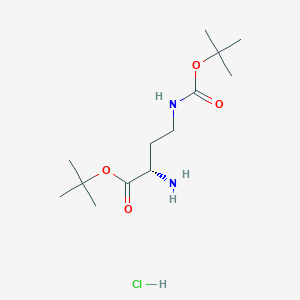
(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-4-((terc-butoxicarbonil)amino)butanoato de terc-butilo clorhidrato es un compuesto químico con la fórmula molecular C12H24ClNO4. Se utiliza comúnmente en síntesis orgánica e investigación farmacéutica debido a sus propiedades estructurales y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-2-Amino-4-((terc-butoxicarbonil)amino)butanoato de terc-butilo clorhidrato normalmente implica la protección de aminoácidos y reacciones posteriores para introducir los grupos terc-butilo y terc-butoxicarbonil. Un método común implica el uso de cloroformiato de terc-butilo y terc-butilamina en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo condiciones de temperatura controlada para garantizar que se mantenga la estereoquímica deseada.
Métodos de producción industrial
La producción industrial de este compuesto a menudo implica síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso incluye la purificación de intermediarios y productos finales utilizando técnicas como cristalización, destilación y cromatografía para lograr alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-Amino-4-((terc-butoxicarbonil)amino)butanoato de terc-butilo clorhidrato experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde el grupo terc-butoxicarbonil puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como aminas, alcoholes y tioles en presencia de un catalizador ácido o básico.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(S)-2-Amino-4-((terc-butoxicarbonil)amino)butanoato de terc-butilo clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Empleado en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-2-Amino-4-((terc-butoxicarbonil)amino)butanoato de terc-butilo clorhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como sustrato o inhibidor para varias enzimas, afectando las vías bioquímicas y los procesos celulares. El grupo terc-butoxicarbonil proporciona impedimento estérico, influyendo en la afinidad de unión y especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-Boc-4-AP (terc-butilo 4-(fenilamino)piperidina-1-carboxilato): Utilizado como intermedio en la síntesis de fentanilo y derivados relacionados.
Compuestos que contienen citosina: Utilizados en el desarrollo de fármacos antivirales e investigación de ácidos nucleicos.
Singularidad
(S)-2-Amino-4-((terc-butoxicarbonil)amino)butanoato de terc-butilo clorhidrato es único debido a sus características estructurales específicas, como la presencia de ambos grupos terc-butilo y terc-butoxicarbonil. Estos grupos confieren reactividad química y estabilidad distintas, lo que hace que el compuesto sea valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C13H27ClN2O4 |
|---|---|
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(14)7-8-15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1 |
Clave InChI |
PKRVETUWVXNSTM-FVGYRXGTSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCNC(=O)OC(C)(C)C)N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)C(CCNC(=O)OC(C)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


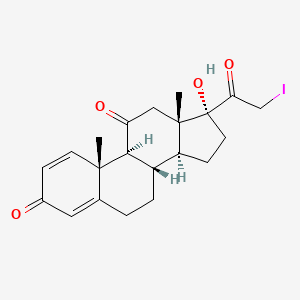

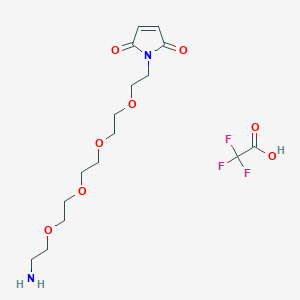
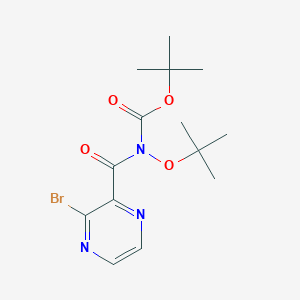
![1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)
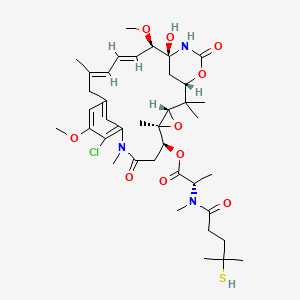
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11827738.png)
![6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827745.png)
![Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate](/img/structure/B11827747.png)

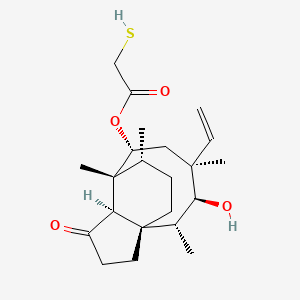

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
